1-Tetradecanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro-
Overview
Description
1-Tetradecanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- is a fluorinated organic compound with the molecular formula C14H5F25S
Synthetic Routes and Reaction Conditions:
Fluorination of Tetradecanethiol: The compound can be synthesized by the fluorination of tetradecanethiol using reagents such as elemental fluorine (F2) or xenon difluoride (XeF2) under controlled conditions.
Electrophilic Substitution: Another method involves electrophilic substitution reactions where fluorine-containing reagents are used to replace hydrogen atoms on the tetradecanethiol molecule.
Industrial Production Methods:
Batch Production: In industrial settings, batch production methods are often employed to ensure precise control over reaction conditions and product quality.
Continuous Flow Processes: Continuous flow processes can also be used to enhance production efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding sulfonic acids or sulfoxides.
Reduction: Reduction reactions can be used to remove fluorine atoms, yielding less fluorinated derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions, often requiring a catalyst.
Major Products Formed:
Sulfonic Acids: Oxidation can yield tetradecanethiol sulfonic acid derivatives.
Sulfoxides: Partial oxidation can produce sulfoxide derivatives.
Less Fluorinated Derivatives: Reduction reactions can yield tetradecanethiol with fewer fluorine atoms.
Scientific Research Applications
Chemistry: The compound is used in the study of fluorinated organic chemistry and as a building block for more complex fluorinated molecules.
Biology: It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological membranes and proteins.
Industry: The compound is used in the production of fluorinated polymers and materials with enhanced chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 1-Tetradecanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- exerts its effects involves its interaction with molecular targets and pathways. The high fluorine content enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with specific proteins or enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Decanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9-heptadecafluoro-
1-Octanol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluoro-
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-
Uniqueness: 1-Tetradecanethiol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro- stands out due to its longer carbon chain and higher fluorine content compared to similar compounds. This results in unique chemical and physical properties, such as increased thermal stability and resistance to chemical degradation.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecane-1-thiol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5F25S/c15-3(16,1-2-40)4(17,18)5(19,20)6(21,22)7(23,24)8(25,26)9(27,28)10(29,30)11(31,32)12(33,34)13(35,36)14(37,38)39/h40H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINOXRJHEBZURZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5F25S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034745 | |
Record name | 2-(Perfluorododecyl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
680.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79840-60-1 | |
Record name | 2-(Perfluorododecyl)ethane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.